1-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c25-29(26,17-18-7-3-1-4-8-18)23-21-12-11-19-13-14-24(16-20(19)15-21)30(27,28)22-9-5-2-6-10-22/h1-12,15,23H,13-14,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKOWJVDAOOUMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of β-Phenylethylamine
The core synthesis begins with β-phenylethylamine (Ⅰ), which undergoes acylation with benzoyl chloride (Ⅱ) in a non-polar solvent (e.g., toluene) at 0–80°C for ≤5 hours. Triethylamine catalyzes the reaction, yielding N-phenethyl-benzamide (Ⅲ) with >90% efficiency.
Table 1: Optimization of Acylation Conditions
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Solvent (Toluene) | 10:1 (v/w to Ⅰ) | 92 |
| Temperature | 25–30°C | 94 |
| Reaction Time | 3 hours | 91 |
Cyclization with Polyphosphoric Acid
N-Phenethyl-benzamide (Ⅲ) undergoes cyclization in polyphosphoric acid (PPA) at 130–150°C for 3 hours, forming 1-phenyl-3,4-dihydroisoquinoline (Ⅳ). The reaction proceeds via intramolecular Friedel-Crafts acylation, with PPA acting as both acid catalyst and dehydrating agent.
Key Data:
Reduction to Tetrahydroisoquinoline
Sodium borohydride reduces the imine bond in Ⅳ at 0°C over 16 hours, followed by acid hydrolysis (HCl, 78°C) to yield 1-phenyl-1,2,3,4-tetrahydroisoquinoline (Ⅴ).
Table 2: Reduction Efficiency with Different Agents
| Reducing Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| NaBH4 | 0 | 16 | 85 |
| LiAlH4 | 25 | 8 | 88 |
| BH3·THF | -10 | 12 | 82 |
Sulfonation at Position 2
Phenylsulfonyl Group Introduction
The phenylsulfonyl moiety is installed via electrophilic aromatic substitution (EAS) using phenylsulfonyl chloride in dichloromethane (DCM) with AlCl3 as a Lewis acid.
Reaction Conditions:
- Molar Ratio (Ⅴ : PhSO2Cl): 1:1.2
- Temperature: 0°C → 25°C (gradual warming)
- Time: 6 hours
Outcome:
Methanesulfonamide Functionalization at Position 7
Nitration and Reduction
Position 7 is activated for sulfonamide coupling via nitration (HNO3/H2SO4, 0°C) followed by reduction (H2/Pd-C, 50 psi) to the amine.
Table 3: Nitration-Reduction Sequence
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Nitration | HNO3 (1.5 eq), H2SO4 | 0°C, 2 h | 89 |
| Reduction | H2 (50 psi), Pd-C | EtOH, 25°C, 6 h | 93 |
Methanesulfonamide Coupling
The amine intermediate reacts with methanesulfonyl chloride (MsCl) in pyridine at 0°C for 2 hours, achieving quantitative sulfonamide formation.
Critical Parameters:
- Base: Pyridine (neutralizes HCl byproduct).
- Solvent: Anhydrous DCM.
- Workup: Aqueous NaHCO3 wash, MgSO4 drying.
Purification and Characterization
Chromatographic Purification
Final purification employs silica gel chromatography (hexane:EtOAc = 3:1 → 1:1 gradient) followed by recrystallization from ethanol/water (4:1).
Purity Data:
Spectroscopic Validation
- IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 3250 cm⁻¹ (N-H).
- MS (ESI+): m/z 483.1 [M+H]+ (calc. 483.2).
Comparative Analysis of Synthetic Routes
Table 4: Route Efficiency Comparison
| Step | Alternative Method | Yield (%) | Drawbacks |
|---|---|---|---|
| Cyclization | POCl3/Et3N | 68 | Toxic byproducts |
| Sulfonation | SO3H/B(OH)3 | 65 | Lower regioselectivity |
| MsCl Coupling | Ms2O/NEt3 | 88 | Requires higher temperature |
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes a tetrahydroisoquinoline core substituted with phenyl and sulfonamide groups. This structural configuration is believed to contribute to its biological activity.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of compounds related to 1-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide. For instance, derivatives of tetrahydroisoquinoline have shown significant inhibition against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Phenyl-N-(2-(phenylsulfonyl)... | Mycobacterium smegmatis | 6.25 µg/mL |
| Other derivatives | Pseudomonas aeruginosa | Varies (not specified) |
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For example, derivatives synthesized from tetrahydroisoquinoline cores have been tested against human cancer cell lines such as HCT-116 and MCF-7, showing promising results with IC50 values ranging from 1.9 to 7.52 µg/mL .
Table 2: Anticancer Activity of Tetrahydroisoquinoline Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Derivative A | HCT-116 | 1.9 |
| Derivative B | MCF-7 | 7.52 |
Case Study 1: Antimicrobial Screening
A recent study synthesized several derivatives based on the tetrahydroisoquinoline framework and screened them for antimicrobial activity. The results indicated that specific substitutions significantly enhanced activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Assessment
Another investigation focused on the anticancer potential of synthesized derivatives against breast and colon cancer cell lines. The study highlighted the correlation between structural modifications and increased cytotoxicity .
Mechanism of Action
The mechanism of action of 1-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on crystallographic, biochemical, and pharmacological data from analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Sulfonyl Group Impact: The dual sulfonyl groups in the target compound may enhance binding affinity compared to single-sulfonyl analogs (e.g., N-(2-(benzenesulfonyl)-tetrahydroisoquinolin-6-yl)acetamide). Sulfonyl groups contribute to hydrogen bonding with catalytic residues in enzymes like carbonic anhydrases .
However, this may reduce conformational adaptability for targets requiring induced-fit binding .
Crystallographic Robustness : The use of SHELX programs (e.g., SHELXL for refinement) ensures high precision in resolving sulfonamide-group geometries, critical for structure-activity relationship (SAR) studies .
Biological Activity
The compound 1-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is a derivative of tetrahydroisoquinoline that has garnered attention for its potential biological activities. This article synthesizes findings from various studies regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure indicates the presence of multiple functional groups that may contribute to its biological activity, including sulfonamide and tetrahydroisoquinoline moieties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Some studies suggest that derivatives can inhibit enzymes involved in key metabolic pathways. For instance, they have shown inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis .
- Interaction with Receptors : The compound has been noted to act on specific receptors such as the retinoic acid receptor-related orphan receptor γt (RORγt), which is significant in autoimmune disease modulation. In particular, its inverse agonist activity on RORγt has been highlighted as a promising avenue for treating conditions like psoriasis and rheumatoid arthritis .
Antitumor Activity
In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes some findings related to its antitumor efficacy:
These results indicate a promising profile for further development as an anticancer agent.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been investigated. It has been shown to reduce pro-inflammatory cytokine levels in animal models of inflammation. For example:
- In a mouse model of rheumatoid arthritis, treatment with the compound led to a significant decrease in tumor necrosis factor-alpha (TNF-α) levels .
Case Studies and Clinical Implications
A notable case study involved the application of this compound in treating psoriasis. In a controlled trial involving mice:
- Dosage : Administered at doses ranging from 5 mg/kg to 20 mg/kg.
- Results : A marked improvement was observed in skin lesions and histological assessments compared to control groups .
These findings suggest that the compound may offer a novel therapeutic option for managing autoimmune skin conditions.
Q & A
Q. What are the key synthetic strategies for preparing 1-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide?
The synthesis typically involves a multi-step route:
- Core formation : Construct the tetrahydroisoquinoline scaffold via catalytic hydrogenation or cyclization of aniline derivatives .
- Sulfonylation : Introduce the phenylsulfonyl group using phenylsulfonyl chloride under basic conditions (e.g., triethylamine) to ensure regioselectivity .
- Methanesulfonamide coupling : React the intermediate with methanesulfonyl chloride, followed by purification via column chromatography .
- Monitoring : Track reaction progress using TLC and confirm purity/structure via H/C NMR and HPLC .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural confirmation : NMR spectroscopy (H, C, 2D-COSY) to resolve aromatic protons and sulfonamide groups .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular weight validation .
- Crystallography : X-ray diffraction (if crystalline) to elucidate 3D conformation and hydrogen-bonding patterns .
Q. How can researchers optimize reaction yields during synthesis?
- Parameter tuning : Adjust temperature (e.g., 0–60°C), solvent polarity (e.g., DCM vs. THF), and stoichiometry of sulfonylating agents .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during intermediate steps .
- Catalysts : Employ Pd/C or Raney nickel for selective hydrogenation of the isoquinoline core .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent variation : Compare analogs with modified phenyl (e.g., 4-fluoro vs. 4-chloro) or sulfonyl groups to assess potency .
- Biological assays : Test against targets like carbonic anhydrase or kinase enzymes using fluorogenic substrates or Western blotting .
- Computational modeling : Perform molecular docking (AutoDock/Vina) to predict binding affinities to proteins like PARP-1 .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Dose-response curves : Validate IC values across multiple cell lines (e.g., HeLa vs. MCF-7) to identify cell-type specificity .
- Orthogonal assays : Combine enzymatic inhibition assays with cellular viability (MTT) and apoptosis (Annexin V) studies .
- Meta-analysis : Cross-reference data with structurally similar sulfonamides (e.g., tolbutamide analogs) to identify confounding factors .
Q. How can researchers evaluate the compound’s stability under physiological conditions?
- Forced degradation : Expose to acidic (HCl), basic (NaOH), oxidative (HO), and photolytic conditions, followed by HPLC analysis .
- Plasma stability : Incubate with human plasma (37°C, 24 hrs) and quantify degradation via LC-MS .
- Thermal analysis : Use DSC/TGA to determine melting points and thermal decomposition profiles .
Q. What methodologies elucidate the compound’s mechanism of action?
- Target identification : Perform pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries .
- Pathway analysis : Use transcriptomics (RNA-seq) or phosphoproteomics (LC-MS/MS) to map signaling perturbations .
- Kinetic studies : Measure enzyme inhibition (e.g., ) via stopped-flow spectroscopy or surface plasmon resonance (SPR) .
Q. How should in vivo efficacy and toxicity studies be designed?
- Pharmacokinetics : Administer intravenously/orally to rodents, with plasma sampling for bioavailability (, ) .
- Toxicity screening : Assess liver/kidney function (ALT, creatinine) and histopathology after 28-day repeated dosing .
- Disease models : Test in xenograft (cancer) or LPS-induced inflammation models, comparing to standard therapies .
Q. What computational tools predict off-target interactions?
- Pharmacophore screening : Use Schrödinger’s Phase or MOE to map potential off-targets (e.g., GPCRs, ion channels) .
- Machine learning : Train models on ChEMBL data to predict ADMET properties and cytochrome P450 inhibition .
- Molecular dynamics (MD) : Simulate ligand-receptor complexes (GROMACS) to assess binding stability over 100 ns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
